Chloroethene-1,1,2-tricarbonitrile
Description
Chloroethene-1,1,2-tricarbonitrile is a halogenated tricarbonitrile derivative characterized by an ethene backbone substituted with three cyano groups (at positions 1, 1, and 2) and a chlorine atom. This compound’s reactivity is likely influenced by the electron-withdrawing cyano groups and the chlorine substituent, which may act as a leaving group in substitution reactions. Its electronic structure and stability are expected to differ significantly from related compounds due to the interplay between the chloro substituent and the conjugated tricarbonitrile system.
Properties
CAS No. |
33342-62-0 |
|---|---|
Molecular Formula |
C5ClN3 |
Molecular Weight |
137.53 g/mol |
IUPAC Name |
2-chloroethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C5ClN3/c6-5(3-9)4(1-7)2-8 |
InChI Key |
SZAACPFXSUPRIA-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(C#N)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethene-1,1,2-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves the following steps:
- Malononitrile is added to a cooled solution of potassium hydroxide in anhydrous ethanol.
- The mixture is stirred and allowed to react, forming the desired product.
Industrial Production Methods
Industrial production of 2-Chloroethene-1,1,2-tricarbonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions, forming six-membered rings.
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienes and dienophiles with electron-attracting groups such as -CO2H or -COR.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Major Products Formed
Cycloaddition Reactions: Formation of heterocyclic compounds.
Substitution Reactions: Formation of substituted nitrile derivatives.
Scientific Research Applications
2-Chloroethene-1,1,2-tricarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroethene-1,1,2-tricarbonitrile involves its reactivity with various nucleophiles and electrophiles. The presence of three nitrile groups makes it a powerful electron acceptor, facilitating reactions with electron-donating groups. The chloro group can be substituted, leading to the formation of various derivatives with potential biological activity .
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
| Compound | Substituent Type | Key Structural Feature |
|---|---|---|
| This compound | Halogen (Cl) | Electron-withdrawing, potential leaving group |
| Systems 1–3 | Aromatic hydrazones | Extended π-conjugation, NH groups |
| Compound 64 | Amine (pyrrolidinyl) | Electron-donating, enhances nucleophilicity |
Electronic Properties and Spectroscopic Behavior
Absorption Spectra
- Systems 1–3 : Exhibit bathochromic shifts in polar solvents due to increased solvent polarity stabilizing excited states. This solvatochromism suggests strong dipole-dipole interactions .
- This compound : Predicted to show similar solvatochromic behavior but with altered absorption maxima due to the chloro substituent’s electron-withdrawing nature.
FTIR Characteristics
Table 2: FTIR Band Comparison
| Compound | ν(NH) (cm⁻¹) | ν(C≡N) (cm⁻¹) | ν(C=N) (cm⁻¹) |
|---|---|---|---|
| This compound | – | ~2210 | – |
| System 1 | 3260 | 2212 | 1611 |
| System 2 | 3208 | 2210 | 1607 |
| System 3 | 3211 | 2209 | 1603 |
Stability and Isomerism
- Systems 1–3 : Density functional theory (DFT) calculations reveal E isomers as most stable for Systems 1–2, while System 3 favors the Z isomer due to steric hindrance from the bulky anthryl group .
- This compound : Likely favors the E isomer due to reduced steric effects compared to System 3, though the electron-withdrawing Cl may influence torsional angles and conformational minima.
Table 3: Isomer Stability and Torsional Profiles
| Compound | Stable Isomer | Torsional Minima (N1-N2-C1-C2) |
|---|---|---|
| This compound | E (predicted) | Similar to Systems 1–2 |
| Systems 1–2 | E | Minima at -180°, 0°, 180° |
| System 3 | Z | Minima at -180°, 0°, 180° |
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